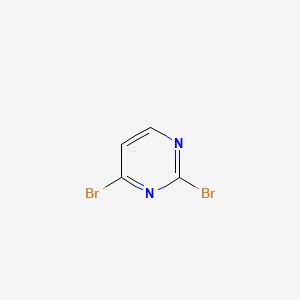

2,4-Dibromopyrimidine

Beschreibung

Significance of 2,4-Dibromopyrimidine as a Heterocyclic Building Block

The utility of this compound in organic synthesis stems from the reactivity of its two bromine atoms. These atoms serve as leaving groups in various chemical reactions, allowing for the introduction of different functional groups onto the pyrimidine (B1678525) core. This adaptability makes it an essential component in the synthesis of a wide array of more complex heterocyclic compounds. cymitquimica.comnetascientific.com

The pyrimidine structure itself is a vital component of many biologically active molecules, including nucleic acids. The ability to modify this core structure using this compound as a starting material is of significant interest in medicinal chemistry and drug discovery. google.comnih.gov For instance, it is used in the creation of substituted pyrimidines which are explored for their potential as BACE-1 inhibitors for Alzheimer's disease and as double mutant EGFR tyrosine kinase inhibitors in cancer therapy. nih.govnih.gov

Evolution of Research on this compound: Historical Context and Current Trends

Historically, the synthesis of this compound often involved the use of harsh reagents and produced low yields. For example, early methods using 2,4-dichloropyrimidine (B19661) and phosphorus tribromide resulted in a yield of only 32% and involved significant aftertreatment risks and environmental concerns due to the large excess of reagents. google.com

Current research focuses on developing more efficient, scalable, and environmentally friendly synthetic routes. google.comnih.gov A notable advancement is a method that involves the batchwise addition of phosphorus tribromide to 2,4-dichloropyrimidine, which increases the purity and yield of the final product while reducing the amount of reagent needed and simplifying the purification process. google.com This newer method can achieve a total yield of 80%-90% after recycling the intermediate products. google.com

Contemporary research trends also highlight the expanding applications of this compound. It is increasingly used in materials science and in the synthesis of complex ligands for coordination chemistry. github.comontosight.airesearchgate.net

Role of this compound in Advancing Pyrimidine Chemistry

This compound has played a crucial role in expanding the field of pyrimidine chemistry. Its di-substituted nature allows for selective and sequential reactions, providing a pathway to a diverse range of pyrimidine derivatives that would be difficult to synthesize otherwise. thieme-connect.com The differential reactivity of the bromine atoms at the C2 and C4 positions can be exploited to achieve regioselective substitutions, a key strategy in the targeted synthesis of complex molecules. researchgate.netresearchgate.net

The use of this compound in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, has become a cornerstone of modern organic synthesis. researchgate.netresearchgate.net These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, leading to the creation of novel pyrimidine-based scaffolds with potential applications in various fields of chemistry. researchgate.netacs.org

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 3921-01-5 |

| Molecular Formula | C4H2Br2N2 |

| Molecular Weight | 237.88 g/mol |

| Appearance | White to light yellow crystalline solid |

| IUPAC Name | This compound |

This data is compiled from multiple sources. cymitquimica.comambeed.comscbt.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dibromopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2N2/c5-3-1-2-7-4(6)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEHEEBFRCAFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566372 | |

| Record name | 2,4-Dibromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3921-01-5 | |

| Record name | 2,4-Dibromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dibromopyrimidine

Classical Bromination Approaches to 2,4-Dibromopyrimidine

Traditional methods for the synthesis of this compound often rely on the direct bromination of pyrimidine (B1678525) precursors or the conversion of other dihalopyrimidines.

Bromination of Pyrimidine Derivatives

The direct bromination of pyrimidine derivatives serves as a fundamental approach to introduce bromine atoms onto the pyrimidine ring. While specific details for the direct synthesis of this compound from pyrimidine are not extensively documented in readily available literature, the principles of halogenation of pyrimidine rings are well-established. For instance, the synthesis of 2,4,6-trichloropyrimidine from barbituric acid through the use of phosphoryl chloride highlights a classical approach to halogenating hydroxypyrimidines. This suggests that a similar strategy employing a brominating agent in place of a chlorinating agent with a suitable dihydroxypyrimidine precursor, such as uracil (2,4-dihydroxypyrimidine), could theoretically yield this compound. The reactivity of the pyrimidine ring and the choice of brominating agent and reaction conditions would be critical factors in achieving the desired substitution pattern.

Bromination of 2,4-Dichloropyrimidine (B19661) using Phosphorus Tribromide

A more common and well-documented classical approach involves the halogen exchange reaction of 2,4-dichloropyrimidine with a bromine source, most notably phosphorus tribromide (PBr₃). This method is advantageous as 2,4-dichloropyrimidine is a commercially available starting material. The reaction typically involves heating 2,4-dichloropyrimidine with phosphorus tribromide.

A detailed procedure for a similar reaction, the bromination of pentaerythritol, illustrates the general conditions that can be adapted for this synthesis. The process involves the cautious addition of phosphorus tribromide to the starting material, followed by heating at elevated temperatures (e.g., 170–180°C) for an extended period. orgsyn.org After the reaction is complete, the mixture is typically quenched with water, and the crude product is isolated by filtration. orgsyn.org This method, while effective, often requires high temperatures and long reaction times.

Advanced and Green Chemistry Synthetic Strategies for this compound

In recent years, there has been a growing emphasis on developing more efficient, scalable, and environmentally friendly methods for the synthesis of chemical compounds.

One-Step Tandem Nucleophilic Substitution-N-oxide Reduction for Dibromopyridines

Scalable and Cyclical Processes for this compound Production

The development of scalable and cyclical processes is crucial for the industrial production of this compound. Research has focused on optimizing the classical bromination of 2,4-dichloropyrimidine with phosphorus tribromide to make it more suitable for large-scale synthesis. These optimized processes aim to be more atom-economical and environmentally benign. Such scalable syntheses are critical for meeting the demands of the pharmaceutical and materials industries. rsc.orgresearchgate.net The principles of green chemistry, such as using safer solvents and developing catalytic reactions, are increasingly being applied to the synthesis of pyrimidine derivatives. mdpi.combenthamscience.com

Purification and Characterization of Synthetic this compound

Following its synthesis, this compound must be purified and its structure confirmed through various analytical techniques.

Purification:

Recrystallization is a common method for purifying solid organic compounds like this compound. The choice of solvent is critical for effective purification. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling. Common solvent systems for recrystallization include ethanol, n-hexane/acetone, n-hexane/THF, and n-hexane/ethyl acetate. rochester.edu For compounds with limited solubility, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be employed. reddit.com

Characterization:

The structure and purity of the synthesized this compound are confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of a related compound, 2,4-dibromopyridine (B189624), in DMSO-d₆ provides insight into the expected signals for this compound. The aromatic protons would appear as distinct signals in the downfield region of the spectrum. chemicalbook.comspectrabase.com

¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. The carbon atoms attached to bromine would be expected to appear at specific chemical shifts. hmdb.ca

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the C-Br stretching vibrations, as well as peaks corresponding to the aromatic C-H and C=N bonds within the pyrimidine ring. The IR spectrum of the related 2,4-dichloropyrimidine shows characteristic peaks that can be used as a reference. spectrabase.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The mass spectrum of this compound would show a characteristic isotopic pattern for a molecule containing two bromine atoms. The mass spectrum of 2-bromopyrimidine shows the molecular ion peak and fragmentation patterns that can be compared. nist.gov

Below is an interactive data table summarizing the expected characterization data for this compound based on analogous compounds.

| Technique | Expected Observations (based on related compounds) |

| ¹H NMR | Aromatic protons in the downfield region. |

| ¹³C NMR | Signals corresponding to the four carbon atoms of the pyrimidine ring, with those bonded to bromine showing characteristic shifts. |

| IR (KBr) | C-Br stretching vibrations, aromatic C-H stretching, and C=N stretching of the pyrimidine ring. |

| Mass Spec. | Molecular ion peak with a characteristic isotopic pattern for a dibrominated compound. |

Reactivity and Reaction Mechanisms of 2,4 Dibromopyrimidine

Substitution Reactions of 2,4-Dibromopyrimidine

The presence of two bromine atoms on the pyrimidine (B1678525) ring at positions 2 and 4 renders the molecule susceptible to nucleophilic attack. The inherent electronic properties of the pyrimidine nucleus, however, make these two positions non-equivalent, leading to regioselectivity in substitution reactions.

Nucleophilic Substitution Pathways of Bromine Atoms

Nucleophilic substitution on this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this pathway, a nucleophile attacks one of the carbon atoms bearing a bromine atom, leading to the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. The subsequent departure of the bromide ion results in the substituted pyrimidine product. The rate and success of this reaction are contingent on the nucleophilicity of the attacking species and the stability of the intermediate complex. Common nucleophiles employed in these reactions include amines, alkoxides, and thiols.

Regioselectivity in Substitution Reactions

A critical aspect of the nucleophilic substitution of this compound is the regioselectivity of the reaction. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position. This preference is attributed to the greater electron deficiency at the C4 position, which is para to one of the ring nitrogen atoms and ortho to the other. This electronic arrangement provides greater stabilization for the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C4.

While the C4 position is the kinetically favored site for substitution, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. For instance, in reactions with certain tertiary amines, an unusual C2 selectivity has been observed in the amination of 5-substituted-2,4-dichloropyrimidines, suggesting that under specific circumstances, the typical C4 preference can be overridden. nih.gov However, for most common nucleophiles, the substitution at the C4 position is the predominant pathway.

Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have emerged as powerful tools for the functionalization of this compound. These reactions allow for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted pyrimidines.

Suzuki-Miyaura Cross-Coupling Reactions of this compound

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. In the case of this compound, the two bromine atoms offer the potential for mono- or di-arylation, with site-selectivity being a key consideration.

The site-selectivity of the Suzuki-Miyaura coupling on this compound is a subject of considerable interest and is highly dependent on the reaction conditions, most notably the nature of the palladium catalyst. acs.orgresearchgate.net While nucleophilic substitution generally favors the C4 position, the outcome of palladium-catalyzed cross-coupling is more complex.

For the closely related 2,4-dibromopyridine (B189624), it has been demonstrated that mononuclear palladium catalysts typically favor arylation at the C2 position. acs.orgresearchgate.net This preference is often attributed to the coordination of the palladium catalyst to the adjacent nitrogen atom, which facilitates the oxidative addition at the C2-Br bond. However, this selectivity can be reversed under different catalytic conditions.

The speciation of the palladium catalyst plays a pivotal role in dictating the site-selectivity of the Suzuki-Miyaura coupling of 2,4-dihalogenated heterocycles. acs.orgresearchgate.netacs.org The choice between a mononuclear palladium complex, palladium clusters, or palladium nanoparticles can dramatically alter the C2/C4 product ratio.

Mononuclear Pd Catalysts: As mentioned, mononuclear palladium species, often generated from precursors with a high ligand-to-palladium ratio (e.g., Pd(OAc)₂ with an excess of PPh₃), tend to promote arylation at the C2 position of 2,4-dibromopyridine. researchgate.net

Palladium Clusters and Nanoparticles: In contrast, multinuclear palladium species, such as Pd₃-type clusters and palladium nanoparticles, have been shown to switch the site-selectivity to the C4 position. acs.orgresearchgate.netacs.org These species can be generated in situ by using a low ligand-to-palladium ratio. The change in selectivity is attributed to a different reaction mechanism on the surface of these larger palladium species, where steric and electronic factors may favor the C4 position. The use of stabilizing salts can also influence the activity and selectivity of palladium nanoparticles. acs.org

The ability to control the site-selectivity through the manipulation of the palladium catalyst speciation offers a powerful strategy for the targeted synthesis of either 2- or 4-substituted pyrimidines from the same this compound precursor.

Below is a conceptual data table illustrating the expected influence of palladium catalyst speciation on the site-selectivity of the Suzuki-Miyaura coupling of 2,4-dibromopyridine, which is anticipated to be analogous for this compound.

| Catalyst System (Conceptual) | Predominant Arylation Site |

| Mononuclear Pd (e.g., Pd(OAc)₂ / >2 PPh₃) | C2 |

| Pd Clusters (e.g., [Pd₃(μ-Cl)(μ-PPh₂)₂(PPh₃)₃]Cl) | C4 |

| Pd Nanoparticles (e.g., from Pd(OAc)₂ / <2 PPh₃) | C4 |

Ligand Effects on Regioselectivity and Catalytic Activity in Suzuki-Miyaura Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. In the case of dihalogenated heterocycles like this compound, the regioselectivity of the reaction—that is, which of the two bromine atoms is replaced—is a critical aspect. Research on the closely related 2,4-dibromopyridine has shown that the reaction typically exhibits a preference for substitution at the C2 position when using conventional mononuclear palladium catalysts. researchgate.net This inherent selectivity is attributed to the electronic properties of the heteroaromatic ring, where the C2 position is often more electrophilic. researchgate.net

However, the choice of ligand and the resulting nature of the palladium catalyst can dramatically influence and even reverse this regioselectivity. The ratio of the palladium precursor to the phosphine (B1218219) ligand is a key factor. Varying the number of triphenylphosphine (B44618) (PPh₃) ligands relative to the palladium source can switch the catalytic species from a mononuclear complex to higher-order multinuclear palladium clusters or nanoparticles. acs.org These different catalytic species exhibit distinct selectivities. While mononuclear palladium catalysts favor C2-arylation, multinuclear species like Pd₃-type clusters and nanoparticles have been shown to switch the site-selectivity to the C4 position in reactions of 2,4-dibromopyridine with organoboron reagents. researchgate.netacs.org

| Substrate | Catalyst System | Primary Product | Key Finding | Reference |

|---|---|---|---|---|

| 2,4-Dibromopyridine | Mononuclear Pd(0) Catalyst | C2-Arylation | Typical selectivity due to intrinsic electronic effects. | researchgate.net |

| 2,4-Dibromopyridine | Multinuclear Pd Clusters/Nanoparticles (low Pd/ligand ratio) | C4-Arylation | Catalyst speciation can reverse the inherent regioselectivity. | researchgate.netacs.org |

| 2,4-Dibromopyridine | C₃-Symmetric Tripalladium Clusters | C2-Arylation (up to 98:1 ratio) | Specialized cluster catalysts provide high C2 selectivity. | nih.gov |

| 2,4-Dichloropyrimidine (B19661) | Pd(PPh₃)₄ | C4-Arylation | Microwave-assisted conditions with low catalyst loading are highly efficient for C4 substitution. | mdpi.com |

Kumada-Type Cross-Coupling Reactions of this compound

The Kumada coupling, one of the earliest developed cross-coupling methods, utilizes a Grignard reagent to form C-C bonds with organic halides, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for synthesizing alkyl, vinyl, or aryl-substituted pyrimidines from this compound. The reaction mechanism for a palladium catalyst involves the oxidative addition of the palladium(0) species into the carbon-bromine bond, followed by transmetalation with the Grignard reagent, and finally, reductive elimination to yield the product and regenerate the catalyst. wikipedia.org

Similar to the Suzuki-Miyaura reaction, regioselectivity is a key consideration in the Kumada coupling of this compound. Studies on the analogous 2,4-dibromopyridine have demonstrated that catalyst selection is crucial for controlling the reaction outcome. The use of specific catalyst systems, such as C₃-symmetric tripalladium clusters, has been shown to achieve high C2-selectivity in the Kumada coupling of 2,4-dibromopyridine. nih.gov Furthermore, the speciation of the palladium catalyst, controlled by the ligand-to-metal ratio, can be exploited to switch the regioselectivity between the C2 and C4 positions. acs.org

Nickel catalysts are also widely employed for Kumada couplings and can operate through a Ni(I)-Ni(III) catalytic cycle. rsc.org Ligand-free nickel-catalyzed Kumada couplings have been successfully applied to aryl bromides, offering a simpler reaction setup. rhhz.net However, the highly reactive nature of Grignard reagents means that the reaction is not tolerant of base-sensitive functional groups. nrochemistry.com

| Catalyst System | Grignard Reagent | Observed Selectivity | Reference |

|---|---|---|---|

| C₃-Symmetric Tripalladium Clusters | Arylmagnesium Bromide | C2-Selective | nih.gov |

| Pd(OAc)₂ / nPPh₃ | Arylmagnesium Bromide | Selectivity switchable between C2 and C4 based on Pd/ligand ratio. | acs.org |

Stille Cross-Coupling Reactions with Dihalopyridines

The Stille cross-coupling reaction is a versatile method for carbon-carbon bond formation that pairs an organostannane (organotin) reagent with an organic halide, catalyzed by palladium. organic-chemistry.orgjk-sci.com This reaction is compatible with a wide array of functional groups, as organostannanes are generally stable to air and moisture. jk-sci.com

The Stille reaction has been effectively used for the functionalization of dihalopyridines, which serve as close structural analogues for dihalopyrimidines. For instance, the one-step synthesis of 4,4'-dihalo-2,2'-bipyridines from dihalopyridines has been accomplished via a Stille reaction. researchgate.netresearchgate.net In these reactions, selective mono- or di-substitution can be achieved under palladium catalysis, allowing for the construction of complex conjugated pyridine (B92270) and bipyridine structures that are valuable in materials science and coordination chemistry. researchgate.netresearchgate.net

The general mechanism follows a standard catalytic cycle of oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organostannane, and reductive elimination. jk-sci.com While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final reaction mixture. organic-chemistry.orgjk-sci.com

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.orglibretexts.org It is an indispensable tool for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.org

For substrates like this compound, the Sonogashira coupling offers a direct route to introduce alkynyl substituents. As with other cross-coupling reactions involving this substrate, regioselectivity is a primary concern. Research on the related 2,4-dibromopyridine has shown that specialized catalysts can direct the reaction to a specific position. The use of C₃-symmetric tripalladium clusters has been reported to provide high C2-selectivity in the Sonogashira coupling of 2,4-dibromopyridine. nih.gov

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields. scirp.orgscirp.org While the classic Sonogashira reaction uses a copper co-catalyst, copper-free versions have been developed to avoid issues associated with copper, such as the promotion of alkyne homocoupling (Glaser coupling). organic-chemistry.orglibretexts.org The reaction is widely used in the synthesis of nitrogen-containing heterocyclic compounds, which are important precursors for pharmaceuticals and fine chemicals. scirp.orgscirp.org

Thermal Reactivity and Decomposition Studies of this compound

Thermal Debromination Pathways

The thermal decomposition of halogenated aromatic compounds often proceeds through the cleavage of the carbon-halogen bond. For this compound, heating the compound would lead to the homolytic cleavage of the C-Br bonds, initiating a debromination process. The relative strength of the C-Br bonds at the C2 and C4 positions will influence which bond breaks first. Typically, C-X bonds adjacent to a heteroatom in dihaloheteroarenes have a weaker bond dissociation energy, suggesting that the C2-Br bond might be more labile. digitellinc.com

Studies on related polyazidopyrimidines, such as 2,4,6-triazidopyrimidine, have shown that thermal decomposition begins with the elimination of a molecule (N₂ in the case of azides) to form a highly reactive intermediate. researchgate.net By analogy, the thermal decomposition of this compound would likely involve the loss of bromine atoms. This process can lead to the formation of radical species, which can then participate in a variety of subsequent reactions, including polymerization or condensation, ultimately resulting in the formation of complex, often nitrogen-rich, solid materials. researchgate.net

Formation of Pyridyne Intermediates

The thermal decomposition or strong-base-induced elimination of dihaloarenes can lead to the formation of highly reactive aryne intermediates. In the case of pyridine derivatives, these intermediates are known as pyridynes. wikipedia.org For pyrimidine substrates, the analogous intermediate would be a pyrimidyne. The formation of a 3,4-pyridyne from 3-halopyridines is a well-established process. nih.govchemistryviews.org

It is plausible that under certain conditions, this compound could undergo elimination to form a pyrimidyne intermediate. For example, elimination of HBr across the 5- and 6-positions is not possible, but if a strong base were to deprotonate the ring followed by loss of a bromide anion, or if thermal debromination occurred in a specific manner, a highly strained pyrimidyne could be generated. These hetaryne intermediates are extremely electrophilic and react rapidly with any available nucleophiles or cycloaddition partners. nih.gov The regioselectivity of subsequent trapping reactions with nucleophiles would be governed by the electronic and steric effects of the remaining bromine atom and the ring nitrogen atoms, which can polarize the strained triple bond of the pyrimidyne. nih.gov

Ullmann Coupling Possibilities in Thermal Reactions

Information regarding the thermal Ullmann coupling of this compound to form bipyrimidine structures is not available. The classic Ullmann reaction involves the copper-mediated coupling of two aryl halides to form a biaryl. wikipedia.orgbyjus.com While this reaction is well-established for many compounds, specific studies detailing the conditions, yields, and mechanisms for this compound are absent from the available literature.

Interaction of this compound with Metal Surfaces (e.g., Cu(100))

There is no specific data available from surface science studies on the interaction between this compound and a Cu(100) surface.

Adsorption Characteristics and Orientation on Surfaces

Research detailing the adsorption characteristics, such as the orientation of the this compound molecule relative to the Cu(100) surface at various temperatures, has not been published.

Surface-Mediated Reactions and Products

There are no experimental findings on the surface-mediated reactions of this compound on Cu(100). Consequently, information on reaction intermediates (like a pyrimidyne species) or final desorption products (such as H₂, HCN, etc.) resulting from thermal decomposition or coupling reactions on the surface is unavailable.

Functionalization Strategies for 2,4 Dibromopyrimidine and Its Derivatives

Regioselective Functionalization Techniques

The differential reactivity of the C2 and C4 positions in 2,4-dibromopyrimidine is the foundation of its utility in organic synthesis. The C4 position is generally more electrophilic and thus more susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This inherent regioselectivity can be exploited to achieve selective monofunctionalization at the C4 position, leaving the C2 bromine atom available for subsequent transformations.

However, this natural preference can be modulated or even reversed through the careful selection of catalysts, ligands, and reaction conditions. For instance, in Suzuki-Miyaura cross-coupling reactions, the use of specific palladium catalysts and ligands can steer the reaction towards the C2 position. Studies on analogous 2,4-dihalopyridines have demonstrated that C3-symmetric tripalladium clusters can afford high C2-selectivity, a principle that can be extended to this compound. nih.govnih.gov Similarly, in Buchwald-Hartwig amination reactions, the choice of phosphine (B1218219) ligands and reaction temperature can influence the site of amination.

The ability to control the regioselectivity of these reactions is crucial for the synthesis of specific isomers of 2,4-disubstituted pyrimidines. The following table summarizes the general regiochemical outcomes of common functionalization reactions on this compound.

| Reaction Type | Predominant Position of First Substitution | Conditions Influencing Selectivity |

| Nucleophilic Aromatic Substitution | C4 | Nature of the nucleophile, solvent, and temperature. |

| Suzuki-Miyaura Coupling | C4 (typically) | Catalyst (e.g., Pd(PPh3)4 often favors C4), ligands, and base. Specific catalysts can favor C2. |

| Sonogashira Coupling | C2 or C4 | Catalyst system and reaction conditions can be tuned to favor one position over the other. |

| Buchwald-Hartwig Amination | C4 or C2 | Ligand choice and temperature are critical for controlling regioselectivity. |

These regioselective functionalization techniques provide a powerful toolbox for the controlled, stepwise construction of complex molecules from the relatively simple this compound core.

Modular Synthesis Approaches Utilizing this compound

The predictable and controllable regioselectivity of this compound's functionalization makes it an excellent scaffold for modular synthesis. In this approach, a core molecule is sequentially decorated with various chemical "modules" to rapidly generate a library of diverse compounds. This strategy is particularly valuable in drug discovery for the exploration of structure-activity relationships (SAR).

A typical modular synthesis using this compound would involve an initial regioselective reaction at the more reactive C4 position, followed by a second functionalization at the C2 position. This two-step process allows for the introduction of two different substituents in a controlled manner. For example, a Suzuki-Miyaura coupling at C4 with a boronic acid can be followed by a Sonogashira coupling at C2 with a terminal alkyne, or a Buchwald-Hartwig amination with an amine. wikipedia.orgnih.gov

This modular approach has been successfully employed in the synthesis of libraries of potential kinase inhibitors, where the pyrimidine (B1678525) core serves as a central scaffold. nih.govnih.gov By systematically varying the substituents at the C2 and C4 positions, researchers can fine-tune the biological activity and selectivity of the compounds. The following table illustrates a hypothetical modular synthesis scheme starting from this compound.

| Step | Reaction | Reagent 1 | Reagent 2 | Resulting Structure |

| 1 | Suzuki-Miyaura Coupling | Arylboronic acid | - | 2-Bromo-4-arylpyrimidine |

| 2 | Buchwald-Hartwig Amination | - | Amine | 2-Amino-4-arylpyrimidine |

| Alternative Step 2 | Sonogashira Coupling | - | Terminal alkyne | 2-Alkynyl-4-arylpyrimidine |

This modularity allows for the rapid generation of a multitude of analogs from a single, readily available starting material, significantly accelerating the drug discovery process.

Preparation of Orthogonally Functionalized Pyridine (B92270) Derivatives

An emerging and innovative application of pyrimidine chemistry is the transformation of the pyrimidine ring into a pyridine ring. This "skeletal editing" provides a novel route to highly substituted and uniquely functionalized pyridine derivatives that may be difficult to access through traditional pyridine synthesis methods. Starting with a functionalized this compound, this ring transformation can lead to the creation of orthogonally functionalized pyridines, where the substituents are positioned in a way that allows for selective, independent chemical manipulation.

One promising strategy for this transformation involves a deconstruction-reconstruction approach. In this method, the pyrimidine ring is first activated and then cleaved by a nucleophile to form a transient open-chain intermediate. This intermediate can then be recyclized in the presence of a suitable reagent to form a new pyridine ring. The substituents on the original pyrimidine ring are carried over to the newly formed pyridine, often in a predictable and controlled manner.

For instance, a 2,4-disubstituted pyrimidine, synthesized from this compound as described in the previous sections, could undergo a ring-opening reaction, followed by a cyclization that incorporates a new carbon atom to form the pyridine ring. This would result in a pyridine derivative where the original C2 and C4 substituents of the pyrimidine are now positioned on the pyridine ring, along with any new functionality introduced during the cyclization process. This method offers a powerful strategy for accessing novel chemical space and creating complex, orthogonally functionalized pyridine building blocks for further synthetic elaboration.

Applications of 2,4 Dibromopyrimidine in Advanced Organic Synthesis

Building Block for Complex Molecular Scaffolds

The unique structural and electronic properties of 2,4-dibromopyrimidine make it an excellent starting material for the synthesis of complex molecular scaffolds. The pyrimidine (B1678525) core is a common motif in numerous biologically active compounds, and the dibromo-functionality allows for the creation of diverse derivatives through sequential and regioselective cross-coupling reactions. nih.govresearchgate.net This step-wise functionalization is key to building complex architectures with precise control over the final structure.

The differential reactivity of the C4 and C2 positions is a cornerstone of its utility. The C4 position is generally more susceptible to nucleophilic substitution and oxidative addition by palladium catalysts compared to the C2 position. mdpi.com This allows for selective reaction at the C4-Br bond, leaving the C2-Br bond intact for a subsequent, different transformation. This regioselectivity enables the synthesis of 2,4-disubstituted pyrimidines with distinct functionalities at each position, a critical strategy for developing libraries of compounds for drug discovery. nih.govmdpi.com For instance, the 2,4-diaminopyrimidine (B92962) scaffold, which can be derived from this compound, is recognized as a key structure in targeting various enzymes, including pteridine (B1203161) reductase 1 in parasites. researchgate.netnih.gov

Palladium-catalyzed reactions are instrumental in leveraging this compound as a scaffold. The Suzuki-Miyaura coupling, for example, allows for the introduction of aryl or heteroaryl groups. nih.govmdpi.com Research has demonstrated that one-pot, regioselective double Suzuki couplings can be achieved, enabling the efficient synthesis of diarylated pyrimidines. nih.gov Similarly, the Sonogashira coupling facilitates the introduction of alkyne moieties, which are valuable for creating rigid, conjugated systems or for further functionalization via click chemistry. researchgate.netnih.gov The Buchwald-Hartwig amination provides a direct route to N-aryl or N-alkyl aminopyrimidines, which are prevalent in many pharmaceutical agents. wikipedia.orgnih.gov

Table 1: Examples of Complex Scaffolds Synthesized from Dihalopyrimidines

| Starting Material | Reaction Type | Resulting Scaffold | Application Area |

|---|---|---|---|

| 2,4-Dichloropyrimidine (B19661) | One-pot double Suzuki coupling | 2,4-Diarylated pyrimidines | Materials, Pharmaceuticals |

| 2,4-Diamino-6-iodopyrimidine | Sonogashira coupling | Mono and bis-alkynyl pyrimidines | Cytostatic agents |

| This compound | Sequential Suzuki/Buchwald-Hartwig | 2-Amino-4-aryl-pyrimidines | Medicinal Chemistry |

Precursor in the Synthesis of Nitrogen Heterocycles

This compound is a foundational precursor for the synthesis of a wide variety of other nitrogen-containing heterocyclic systems. nih.gov Its inherent pyrimidine ring can be elaborated upon or used as a template to construct more complex fused or linked heterocyclic structures. The strategic placement of the two bromine atoms allows for sequential reactions that can lead to intramolecular cyclizations or the assembly of multi-ring systems.

One of the most direct applications is in the synthesis of substituted aminopyrimidines through the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction provides a powerful method for forming C-N bonds, converting the C-Br bonds of this compound into amino groups. wikipedia.org By carefully selecting the amine coupling partner and reaction conditions, chemists can synthesize N-arylpyrimidin-2-amines and other derivatives. nih.gov These compounds are not only valuable in their own right but can also serve as intermediates for further cyclization reactions to build fused heterocycles like pyridodipyrimidines. nih.gov

Furthermore, cross-coupling reactions like the Suzuki and Sonogashira couplings introduce functionalities that can participate in subsequent ring-forming reactions. researchgate.netmdpi.com For example, a substituent introduced at the C4 position via a Suzuki coupling might contain a functional group that can then react with the bromine at the C2 position (or a group that replaces it) to form a new ring. This strategy is employed in the synthesis of various fused pyrimidine systems, which are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govnih.gov The synthesis of pteridines, another important class of nitrogen heterocycles, can also utilize diaminopyrimidine precursors derived from 2,4-dihalopyrimidines. mdpi.com

Table 2: Synthesis of Nitrogen Heterocycles from Halogenated Pyrimidines

| Precursor | Reagents/Reaction | Product Heterocycle | Ref. |

|---|---|---|---|

| 2,4-Dichloropyrimidine | Aryl amines, Buchwald-Hartwig Amination | N-Arylpyrimidin-amines | nih.gov |

| 5,6-Diaminouracils | Aryl aldehydes, various catalysts | Pteridines, Pyridodipyrimidines | nih.govmdpi.com |

| 2,5-Dibromopyridine | Lithiation followed by acetylation | Substituted Pyridines | nih.gov |

Synthesis of Conjugated Pyridine (B92270) and Bipyridine Building Blocks

This compound and its pyridine analogue, 2,4-dibromopyridine (B189624), are key intermediates in the synthesis of conjugated pyridine and bipyridine building blocks. researchgate.net These structures are of fundamental importance in coordination chemistry, where they function as ligands for metal complexes, and in materials science for the construction of organic electronic materials and polymers. researchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions are the primary tools for transforming 2,4-dihalopyridines and pyrimidines into these valuable building blocks. The Stille and Suzuki coupling reactions are particularly effective for this purpose. researchgate.netresearchgate.net For example, 4,4'-dibromo-2,2'-bipyridine (B104092) can be prepared from dihalopyridines and subsequently undergoes selective mono- or disubstitution reactions under palladium catalysis to introduce a variety of functional groups. researchgate.netresearchgate.net This allows for the creation of a wide range of functionalized bipyridine ligands with tailored electronic and steric properties.

The regioselectivity of these coupling reactions is a critical factor. acs.orgresearchgate.net In Suzuki-Miyaura cross-coupling reactions of 2,4-dibromopyridine, the reaction outcome can often be directed towards either the C2 or C4 position by carefully choosing the palladium catalyst, ligands, and reaction conditions. acs.org While mononuclear palladium catalysts often favor C2-arylation, it has been shown that multinuclear palladium species, such as clusters and nanoparticles, can switch the selectivity to the C4 position. acs.org This tunable selectivity enhances the utility of 2,4-dibromopyridine as a precursor, allowing access to different isomers of substituted pyridines and bipyridines, which can be used to construct complex supramolecular architectures. researchgate.net

Synthesis of Functionalized Oligopyridines

The synthesis of functionalized oligopyridines—molecules containing multiple linked pyridine rings—relies heavily on iterative cross-coupling strategies, for which this compound and related dihalopyridines are ideal starting points. researchgate.net These oligopyridine structures are precursors to advanced materials and complex ligands for catalysis. nih.govarkat-usa.org

The Sonogashira coupling reaction is a powerful method for introducing alkyne functionalities onto a pyridine or pyrimidine ring. scirp.orgscirp.org This reaction, which couples a terminal alkyne with an aryl or vinyl halide, can be applied to this compound to produce 2,4-bis(alkynyl)pyrimidines or monosubstituted alkynylpyrimidines, depending on the reaction stoichiometry and conditions. scirp.orgwikipedia.org These alkyne-substituted building blocks are versatile intermediates that can be used in subsequent coupling reactions to extend the oligopyridine chain or to introduce other functional groups. researchgate.net

Similarly, iterative Suzuki or Stille couplings can be used to systematically build up oligopyridine chains. researchgate.netnih.gov Starting with a dihalopyridine, one position can be selectively coupled with a pyridylboronic acid (Suzuki) or a pyridylstannane (Stille). The remaining halogen then provides a handle for the next coupling step, allowing for the controlled, stepwise growth of the oligomer. This approach has been used to synthesize a large series of alkyne-substituted oligopyridines based on 2,2'-bipyridine (B1663995) and other related scaffolds. researchgate.net The ability to precisely control the sequence and connectivity of the pyridine units is essential for tuning the electronic and photophysical properties of the final materials.

Medicinal Chemistry and Drug Discovery Applications of 2,4 Dibromopyrimidine

Intermediate in Pharmaceutical Synthesis

2,4-Dibromopyrimidine is a key building block for creating complex molecular architectures destined for pharmaceutical applications. The differential reactivity of the bromine atoms at the C4 and C2 positions allows for controlled, stepwise synthesis. Typically, the C4 position is more susceptible to nucleophilic attack than the C2 position, a property that medicinal chemists exploit to introduce different substituents regioselectively.

This synthetic utility is analogous to that of 2,4-dichloropyrimidine (B19661), which is widely used in the creation of important drugs. For instance, the general synthetic routes to many kinase inhibitors involve the sequential displacement of halides at the C4 and C2 positions with various amine nucleophiles. nih.gov Similarly, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions can be employed to form new carbon-carbon bonds at these positions, further expanding the accessible chemical space. nih.govrsc.org This strategic functionalization is central to building libraries of compounds for screening and optimizing drug leads.

Development of Novel Therapeutic Agents

The 2,4-diaminopyrimidine (B92962) scaffold, readily accessible from this compound, is a "privileged" structure in medicinal chemistry, known to interact with a variety of biological targets, particularly protein kinases. This has led to its extensive use in the development of novel therapeutic agents, especially in oncology.

Researchers have designed and synthesized series of novel 2,4-diaminopyrimidine derivatives that have demonstrated significant antitumor activities. rsc.org By reacting this compound with a sequence of different amines, a diverse range of compounds can be generated. Structure-activity relationship (SAR) studies on these derivatives have revealed how modifications to the amine substituents can modulate their potency and selectivity against various cancer cell lines. For example, specific compounds have shown potent activity against A549 (lung carcinoma), HCT-116 (colon carcinoma), PC-3 (prostate cancer), and MCF-7 (breast cancer) cell lines. rsc.org The mechanism of action for some of these agents involves inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. rsc.org

| Compound Class | Therapeutic Target | Representative Cancer Cell Lines | Key Findings |

| 2,4-Diaminopyrimidines | Antitumor | A549, HCT-116, PC-3, MCF-7 | Potent cytotoxic activity, induction of apoptosis, and cell cycle arrest. rsc.org |

| 2,4-Disubstituted Pyrimidines | Aurora Kinases | A549, HCT-116, MCF-7 | Inhibition of Aurora A and Aurora B kinases, leading to antiproliferative effects. nih.gov |

| 2,4-Disubstituted Pyrimidines | KDR Kinase | - | Potent inhibition of KDR kinase, a key receptor in angiogenesis. nih.gov |

This table summarizes the application of 2,4-disubstituted pyrimidine (B1678525) scaffolds in the development of novel anticancer agents.

Precursors for Drugs Targeting Specific Conditions (e.g., Estrogen-Dependent Conditions)

The inhibition of estrogen biosynthesis is a critical strategy for treating hormone-dependent diseases, most notably estrogen receptor-positive (ER+) breast cancer. The key enzyme in this pathway is aromatase. While direct synthesis of aromatase inhibitors from this compound is not extensively documented in readily available literature, its structural analogs, such as 2,x-dibromopyridines, have been identified as valuable precursors for drugs targeting these conditions. researchgate.net The synthetic principles are transferable, suggesting the potential of this compound in this area.

The development of drugs for estrogen-dependent conditions often involves creating molecules that can fit into the active site of enzymes like aromatase. The pyrimidine core can serve as a scaffold to correctly orient the necessary pharmacophoric groups. Using synthetic methodologies like the Suzuki coupling, various aryl groups can be attached to the 2- and 4-positions of the dibromopyrimidine core, which is a common feature in many aromatase inhibitor designs. researchgate.net

Role in Antimalarial Drug Research

Malaria remains a significant global health threat, and the emergence of drug-resistant parasite strains necessitates the discovery of new therapeutic agents. The 2,4-diaminopyrimidine core is the basis for a well-established class of antimalarial drugs that act by inhibiting the enzyme dihydrofolate reductase (DHFR) in the parasite. nih.gov This enzyme is crucial for the synthesis of nucleic acids, and its inhibition halts parasite replication.

This compound is an ideal starting material for generating libraries of potential antimalarial compounds. Through sequential nucleophilic substitution with a wide range of amines, chemists can systematically vary the substituents at the C2 and C4 positions to optimize the drug's potency and selectivity for the parasitic DHFR over the human enzyme. This approach has been a cornerstone in the search for new antifolate antimalarials. nih.gov

Inhibitor Development (e.g., MK2 inhibitors)

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that plays a significant role in inflammatory responses. As such, it is an attractive target for the development of new anti-inflammatory drugs. Research has identified that compounds based on a 2,4-diaminopyrimidine scaffold can act as potent and selective inhibitors of MK2.

The synthesis of these inhibitors relies on the versatility of precursors like this compound. The development process involves creating a series of 2,4-diaminopyrimidine derivatives and evaluating their ability to inhibit the MK2 enzyme. These studies have not only led to the discovery of potent inhibitors but have also provided insights into the specific binding modes of this class of compounds within the MK2 active site, aiding in further structure-based drug design. The ability to easily modify the substituents on the pyrimidine ring is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these potential anti-inflammatory agents.

Applications of 2,4 Dibromopyrimidine in Materials Science

Development of Advanced Materials

2,4-Dibromopyrimidine is a key intermediate in the construction of advanced functional materials due to its capacity to undergo various cross-coupling reactions. The two bromine sites can be selectively substituted to introduce different functional groups, enabling the synthesis of molecules with precisely engineered electronic, optical, or chemical properties. This step-wise functionalization is crucial for creating complex organic semiconductors, dyes, and other functional materials.

The versatility of this compound as a precursor is demonstrated by the range of chemical transformations it can undergo. Palladium-catalyzed reactions, such as Suzuki, Stille, and Sonogashira couplings, allow for the formation of carbon-carbon bonds, while Buchwald-Hartwig amination enables the introduction of nitrogen-based functionalities. This chemical reactivity allows for the integration of the pyrimidine (B1678525) core into larger conjugated systems or molecular architectures designed for specific applications in materials science. Although analogous pyridine-based compounds have been extensively used, the principles of molecular construction are directly applicable to pyrimidine systems. researchgate.netresearchgate.net

Table 1: Synthetic Potential of this compound for Advanced Materials This table illustrates the potential chemical transformations at the bromine-substituted positions of this compound to create precursors for advanced materials.

| Reaction Type | Reagent Type | Functional Group Introduced | Potential Application of Product |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Aryl or Heteroaryl groups | Organic Electronics, Conjugated Polymers |

| Stille Coupling | Organostannanes | Alkyl, Alkenyl, or Aryl groups | Functional Dyes, Molecular Wires |

| Sonogashira Coupling | Terminal Alkynes | Alkynyl groups | Carbon-rich Materials, Optical Materials |

| Buchwald-Hartwig Amination | Amines | Primary or Secondary Amines | Hole-transport Materials, Coordination Ligands |

| Nucleophilic Aromatic Substitution | Alkoxides, Thiolates | Ether or Thioether linkages | Functional Polymers, Self-Assembled Monolayers |

Building Block for Polymers (e.g., Polyurethanes, Polyesters)

Direct polymerization of this compound to form polyurethanes or polyesters is not a standard synthetic route, as these polymers are typically synthesized from monomers containing isocyanate/hydroxyl or carboxyl/hydroxyl functional groups, respectively. Instead, this compound serves as a precursor to create novel, functional monomers that can then be incorporated into polymer chains.

The process involves first modifying the this compound molecule to introduce the necessary functional groups for polymerization. For example, through sequential cross-coupling reactions, hydroxyl or carboxylic acid moieties can be attached to the pyrimidine ring. This creates a new, pyrimidine-containing diol or diacid monomer. This functionalized monomer can then be copolymerized with standard monomers (e.g., diisocyanates for polyurethanes or diols/diacids for polyesters) to yield polymers with the pyrimidine unit embedded in their backbone. The inclusion of the pyrimidine ring can impart specific properties to the final polymer, such as enhanced thermal stability, altered solubility, or the ability to coordinate with metal ions.

Table 2: Conceptual Pathway for Polyurethane Synthesis via a this compound-Derived Monomer This table outlines a hypothetical two-stage process for incorporating the pyrimidine moiety into a polyurethane backbone.

| Stage | Description | Starting Materials | Intermediate/Final Product |

| 1. Monomer Synthesis | Functionalization of the pyrimidine core to create a diol. This is achieved via a double Suzuki coupling reaction with a boronic ester containing a protected hydroxyl group, followed by deprotection. | This compound, Hydroxyphenylboronic ester | Pyrimidine-based Diol Monomer |

| 2. Polymerization | Polyaddition reaction between the newly synthesized pyrimidine-based diol and a standard diisocyanate to form a polyurethane. | Pyrimidine-based Diol Monomer, Diisocyanate (e.g., MDI) | Functional Polyurethane with Pyrimidine Units |

Applications in Coordination Chemistry

In coordination chemistry, this compound can function as a ligand, binding to metal centers to form coordination complexes or extended coordination polymers. The pyrimidine ring contains two nitrogen atoms which are Lewis basic sites, capable of donating their lone pair of electrons to a metal ion. This allows it to act as a monodentate or a bridging ligand, connecting two or more metal centers.

The coordination behavior of pyrimidine derivatives is well-established. For instance, studies on 2,4-diaminopyrimidine (B92962) derivatives have shown that they act as monodentate ligands, coordinating to metal centers such as zinc(II) and cadmium(II) through one of the pyrimidinic nitrogen atoms. researchgate.net The presence of the two electron-withdrawing bromine atoms in this compound influences the electronic properties of the nitrogen atoms, modulating the strength and nature of the resulting metal-ligand bond. This modulation can be exploited to fine-tune the properties of the resulting coordination complex, such as its stability, geometry, and reactivity. The ability to form stable complexes makes this compound and its derivatives potential components in the design of catalysts, magnetic materials, or porous metal-organic frameworks (MOFs). mdpi.comrsc.org

Table 3: Potential Coordination Geometries with this compound as a Ligand This table presents common coordination numbers and geometries observed for various transition metal ions with N-heterocyclic ligands, which are applicable to complexes potentially formed with this compound.

| Metal Ion Example | Typical Coordination Number | Common Geometries |

| Copper(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral |

| Zinc(II) | 4, 6 | Tetrahedral, Octahedral |

| Cobalt(II) | 4, 6 | Tetrahedral, Octahedral |

| Palladium(II) | 4 | Square Planar |

| Silver(I) | 2, 4 | Linear, Tetrahedral |

Emerging Research Areas and Future Directions for 2,4 Dibromopyrimidine

The versatility of the 2,4-dibromopyrimidine scaffold continues to drive research into new synthetic methodologies and applications. Emerging trends focus on enhancing the sustainability of its synthesis and use, discovering novel applications in diverse fields, integrating advanced quality control measures, and exploring the potential of high-purity grades in specialized technologies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.